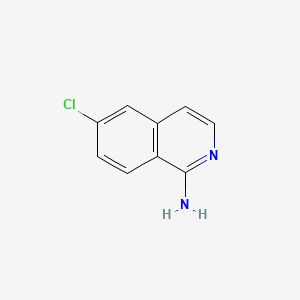

6-Chloroisoquinolin-1-amine

Descripción general

Descripción

6-Chloroisoquinolin-1-amine is a heterocyclic compound with the molecular formula C9H7ClN2. It is characterized by a fused pyridinone ring structure and is known for its applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science .

Análisis Bioquímico

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

More in vitro or in vivo studies are needed to fully understand these aspects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoquinolin-1-amine typically involves the chlorination of isoquinoline followed by amination. One common method includes the reaction of isoquinoline with phosphorus oxychloride (POCl3) to form 6-chloroisoquinoline, which is then treated with ammonia or an amine source to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloroisoquinolin-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to 6-chloroisoquinoline.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 6-chloroisoquinoline.

Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Chloroisoquinolin-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-Chloroisoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromoisoquinolin-1-amine

- 6-Fluoroisoquinolin-1-amine

- 6-Methoxyisoquinolin-1-amine

Uniqueness

6-Chloroisoquinolin-1-amine is unique due to its specific chlorine substitution at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom can influence the compound’s electronic properties and its interactions with biological targets .

Actividad Biológica

6-Chloroisoquinolin-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the chlorine atom at the 6-position and an amine group at the 1-position contributes to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that isoquinoline derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .

- Antiviral Activity : Some studies suggest that derivatives of isoquinoline exhibit antiviral properties by inhibiting viral replication. This has been particularly noted in compounds that demonstrate high lipophilicity and electron-withdrawing substituents, which enhance their bioactivity against viruses like H5N1 .

- Cytotoxic Effects : The generation of reactive oxygen species (ROS) is another mechanism through which these compounds exert cytotoxic effects. Increased ROS levels can lead to oxidative stress, damaging cellular components and inducing apoptosis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Compound | Activity Type | IC50 Value (µM) | Cell Line/Model |

|---|---|---|---|

| This compound | Anticancer | 20.1 | MCF-7 |

| This compound | Antiviral | 91.2 | H5N1 Virus |

| Related Isoquinoline Derivative | Cytotoxicity | <10 | Various Cancer Lines |

Case Studies

Case Study 1: Anticancer Activity

A study explored the anticancer effects of various isoquinoline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 20.1 µM. The mechanism was linked to interference with tubulin polymerization and increased ROS production, leading to apoptosis .

Case Study 2: Antiviral Properties

In another investigation focusing on antiviral activity, derivatives similar to this compound were tested against the H5N1 virus. The compound demonstrated a high inhibition rate (91.2%) with low cytotoxicity, suggesting its potential as a therapeutic agent for viral infections .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Structure-Activity Relationship : The presence of electron-withdrawing groups enhances the bioactivity of isoquinoline derivatives. Studies show that modifications at specific positions on the isoquinoline ring significantly influence their anticancer and antiviral activities .

- Potential for Drug Development : The promising bioactivity profiles of this compound suggest its potential as a lead compound for drug development targeting cancer and viral diseases. Further studies are warranted to optimize its pharmacological properties and assess safety profiles in vivo .

Propiedades

IUPAC Name |

6-chloroisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKBXXNAQGTFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697436 | |

| Record name | 6-Chloroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102200-00-0 | |

| Record name | 6-Chloroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.